molecular formula C24H20O7 B1247751 Oppositin

Oppositin

Cat. No.: B1247751
M. Wt: 420.4 g/mol
InChI Key: GVWXIXXSXKCKKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oppositin is a bioactive compound whose structural and pharmacological properties have drawn interest in chemical biology and drug discovery research. This article synthesizes authoritative frameworks from diverse sources to outline systematic approaches for comparing this compound with structurally or functionally related molecules.

Properties

Molecular Formula

C24H20O7

Molecular Weight

420.4 g/mol

IUPAC Name

5,7-dimethoxy-6-(5-methoxy-6-methyl-4-oxopyran-2-yl)-2-phenylchromen-4-one

InChI

InChI=1S/C24H20O7/c1-13-23(28-3)16(26)11-19(30-13)22-18(27-2)12-20-21(24(22)29-4)15(25)10-17(31-20)14-8-6-5-7-9-14/h5-12H,1-4H3

InChI Key

GVWXIXXSXKCKKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=C(O1)C2=C(C=C3C(=C2OC)C(=O)C=C(O3)C4=CC=CC=C4)OC)OC

Synonyms

oppositin

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Descriptors for Comparative Analysis

Descriptor This compound (Hypothetical) Analog A Analog B
Molecular Weight (g/mol) 350.4 342.1 368.2
SMILES C=CC1C(O)CC2C1C(=O)O2 C=CC1C(O)CC3C1CO3 C=CC1C(S)CC2C1C(=O)O2
Functional Groups Ketone, hydroxyl Ester, hydroxyl Thioether, ketone

Note: Structural data inferred from cheminformatics standards in .

Bioactivity Profiling

Bioactivity clustering, as demonstrated in , reveals that compounds with analogous structures often target similar proteins. For example, kinase inhibitors with shared scaffolds (e.g., pyrrolopyrimidines) cluster together in hierarchical analyses, correlating with their inhibition of overlapping targets like BTK or p38 MAPK .

Table 2: Comparative Bioactivity Data

Compound Target Protein (IC50, nM) Selectivity Ratio (Target A vs. B)
This compound Kinase X: 12 ± 3 1:5.6
Analog A Kinase X: 18 ± 4 1:4.2
Analog B Kinase Y: 8 ± 2 1:9.1

Source: Hypothetical data modeled after KLSD database conventions .

Target Interaction Networks

Machine learning methods, such as SVM-based prediction (), integrate chemical structure and mass spectrometry data to map compound-target interactions. For instance, this compound’s hypothetical affinity for Kinase X could be validated by comparing its predicted binding motifs (e.g., hydrogen-bond donors) with those of confirmed inhibitors .

Challenges and Limitations in Comparative Studies

  • Data Availability : Only 51–62% of patented compounds are accurately extracted and linked to bioactivity data in automated databases like SureChEMBL and IBM SIIP . This gap may obscure this compound’s true structural or functional analogs.
  • Spectral Validation : Spectral data (e.g., 13C-NMR, IR) are critical for structural confirmation but require rigorous cross-referencing with repositories like KLSD or Merck Index .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Oppositin
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